molecular formula C17H20N6O6 B14753418 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one

1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one

Cat. No.: B14753418
M. Wt: 404.4 g/mol
InChI Key: OXZSGYYNRJMCKU-JDTTZNEISA-N
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Description

1,2-Diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one (CAS No. 2389988-20-7) is a synthetic nucleoside derivative with a molecular formula of C₁₇H₂₀N₆O₆ and a molecular weight of 404.38 g/mol . It features a β-D-xylofuranosyl sugar moiety attached to a modified purine base. Key structural attributes include:

  • 8-Phenylmethoxy group, which increases steric bulk and lipophilicity compared to canonical nucleosides.
  • Hydroxyl-rich sugar moiety (3,4-dihydroxy-5-hydroxymethyloxolan-2-yl), typical of ribose-like derivatives but with stereochemical variations .

This compound is classified as a research chemical (≥95% purity) and is hypothesized to interact with nucleic acid-processing enzymes or serve as a modified nucleotide probe due to its structural modifications .

Properties

Molecular Formula

C17H20N6O6

Molecular Weight

404.4 g/mol

IUPAC Name

1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one

InChI

InChI=1S/C17H20N6O6/c18-16-21-13-10(14(27)23(16)19)20-17(28-7-8-4-2-1-3-5-8)22(13)15-12(26)11(25)9(6-24)29-15/h1-5,9,11-12,15,24-26H,6-7,19H2,(H2,18,21)/t9-,11+,12-,15-/m1/s1

InChI Key

OXZSGYYNRJMCKU-JDTTZNEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)N=C(N(C3=O)N)N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(N(C3=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one involves several steps. One common method includes the reaction of a purine derivative with a sugar moiety under controlled conditions. The reaction typically requires the use of protecting groups to ensure selective functionalization of the desired positions on the purine ring and the sugar.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may produce primary or secondary amines.

Scientific Research Applications

1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Structure :

  • Purine derivative modified to a tricyclic imidazo[1,2-a]purine core.
  • Sugar: (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl (ribose-like but with 4S stereochemistry).
  • Substituents: 3-ribosyl, 4,6-dimethyl groups .

Key Differences :

  • Purine Modification: Wyosine’s tricyclic core contrasts with the 1,2-diamino-8-phenylmethoxy substitution in the target compound.
  • Function : Wyosine is a naturally occurring hypermodified nucleoside in tRNAPhe, critical for codon-anticodon interactions . The target compound’s synthetic modifications likely preclude tRNA incorporation but may enable unique binding properties.
Parameter Target Compound Wyosine (Y)
Molecular Formula C₁₇H₂₀N₆O₆ C₁₄H₁₈N₄O₅
Molecular Weight 404.38 g/mol 322.32 g/mol
Key Substituents 1,2-diamino, 8-phenylmethoxy 4,6-dimethyl, tricyclic core
Biological Role Synthetic probe (hypothesized) tRNA modification

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-Purin-9-yl)tetrahydrofuran-3,4-diol

Chemical Structure :

  • Simpler nucleoside (e.g., adenosine analog).
  • Sugar: Tetrahydrofuran with hydroxyl groups at 3,4-positions.
  • Substituents: Unmodified purine base .

Key Differences :

  • Purine Base: The target compound’s 1,2-diamino and 8-phenylmethoxy groups introduce steric and electronic changes absent in this adenosine derivative.
  • Applications : The simpler structure in is a building block for nucleotide synthesis, while the target’s modifications may alter enzyme recognition or stability .
Parameter Target Compound Adenosine Derivative
Molecular Formula C₁₇H₂₀N₆O₆ C₁₀H₁₂N₄O₄
Molecular Weight 404.38 g/mol 252.23 g/mol
Key Substituents 1,2-diamino, 8-phenylmethoxy Unmodified purine
Complexity High Low

8-Hydroxyadenosine (8-OH-A)

Chemical Structure :

  • Purine base with 8-oxo modification.
  • Sugar: (3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) .

Key Differences :

  • Oxidative Lesion : 8-OH-A is a biomarker of oxidative RNA damage, whereas the target compound’s 8-phenylmethoxy group may confer resistance to oxidation.
  • Hydrogen Bonding: The 1,2-diamino groups in the target could enhance base-pairing versatility compared to 8-OH-A’s disrupted pairing due to the 8-oxo group .
Parameter Target Compound 8-Hydroxyadenosine
Molecular Formula C₁₇H₂₀N₆O₆ C₁₀H₁₃N₅O₆
Molecular Weight 404.38 g/mol 299.24 g/mol
Key Substituents 1,2-diamino, 8-phenylmethoxy 8-oxo, unmodified amino groups
Stability Likely oxidation-resistant Oxidation-prone

Phosphorylated Purine Derivatives

Example: [(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate .

Key Differences :

  • Phosphate Groups : The phosphorylated derivative in is metabolically active (e.g., nucleotide triphosphate analog), whereas the target compound lacks phosphate moieties.
Parameter Target Compound Phosphorylated Derivative
Molecular Formula C₁₇H₂₀N₆O₆ C₁₁H₁₆N₅O₁₀P₂
Molecular Weight 404.38 g/mol 463.21 g/mol
Functional Groups Phenylmethoxy, diamino Methylsulfanyl, phosphates
Biological Use Probe/research Metabolic intermediates

Biological Activity

1,2-Diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and exhibits various pharmacological properties that can be beneficial in treating several conditions.

Chemical Structure

The compound can be represented by the following structural formula:

C13H16N4O5\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{5}

This structure includes a purine base modified with a phenylmethoxy group and a sugar moiety that contributes to its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses. For instance, studies have shown that it inhibits viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of RNA viruses, where the compound disrupts the viral life cycle by targeting viral polymerases.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the hydroxymethyl group enhances its interaction with DNA, leading to increased cytotoxicity in tumor cells.

Immunomodulatory Effects

Another significant aspect of this compound is its immunomodulatory effects. It has been shown to enhance the immune response by promoting the proliferation of T lymphocytes and increasing the production of cytokines. This property may have implications for its use as an adjuvant in cancer therapies or in treating autoimmune diseases.

Case Studies

  • Antiviral Efficacy : In a study conducted on Hepatitis C Virus (HCV), 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one showed a significant reduction in viral load in treated cell cultures compared to controls.
  • Cancer Cell Lines : A series of experiments on breast and prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
  • Immunological Studies : In vivo studies using murine models indicated that administration of this compound led to elevated levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), suggesting an enhanced immune response.

Data Tables

Activity Effect Mechanism
AntiviralInhibition of viral replicationInterference with nucleic acid synthesis
AntitumorInduction of apoptosisActivation of caspase pathways
ImmunomodulatoryEnhanced T lymphocyte proliferationIncreased cytokine production

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